molecular formula C8H12O2 B1221367 2-Octynoic acid CAS No. 5663-96-7

2-Octynoic acid

Cat. No. B1221367
Key on ui cas rn: 5663-96-7
M. Wt: 140.18 g/mol
InChI Key: BQDKCWCMDBMLEH-UHFFFAOYSA-N
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Patent
US09102774B2

Procedure details

The acrylic monomers generated in Examples 1 and 10-12, 2-OA, 2-EHA, and LA were each prepared into adhesive films using the following procedure. The alkyl acrylate (28.5 g), 0.02 g of IRGACURE 651 (Ciba), 0.3 g of acrylic acid (AA, Alfa Aesar), and 1.2 g of hydroxyethyl acrylate (HEA, Aldrich) were mixed using a magnetic stir bar in a clear glass vial. The glass vial was then purged with nitrogen for 5 minutes to remove dissolved oxygen, and then treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity was achieved. The target for this step was an approximate viscosity of 3000 cP at room temperature and acrylic conversion of approximately 10%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl acrylate
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[C:7][C:8]([OH:10])=O.CCC[CH2:14][CH:15]([C:18](O)=[O:19])CC.COC(OC)(C(C1C=CC=CC=1)=O)C1C=CC=CC=1.C(O)(=O)C=C.C(OCCO)(=O)C=C>>[C:18]([O:10][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])(=[O:19])[CH:15]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC#CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)C(=O)O
Step Three
Name
alkyl acrylate
Quantity
28.5 g
Type
reactant
Smiles
Name
Quantity
0.02 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C=C)(=O)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
each prepared into adhesive films
CUSTOM
Type
CUSTOM
Details
The glass vial was then purged with nitrogen for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved oxygen
ADDITION
Type
ADDITION
Details
treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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